molecular formula C18H25NO3 B2469525 Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine CAS No. 2177257-84-8

Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine

Cat. No.: B2469525
CAS No.: 2177257-84-8
M. Wt: 303.402
InChI Key: NAJQPCBAZQEMBM-UHFFFAOYSA-N
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Description

Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine is a synthetic organic compound with the molecular formula C18H25NO3 and a molecular weight of 303.40 g/mol . Its structure features a complex 1,4,9-trioxa-dispiro[4.2.4.2]tetradecane system, which incorporates ether and spirocyclic motifs, coupled with a benzylamine functional group. The compound is identified by the CAS Number 2177257-84-8 . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antifungal agents. Its 4-aminopiperidine-like core is a recognized pharmacophore in inhibitors of fungal ergosterol biosynthesis . Specifically, research on analogous structures has demonstrated that such compounds can inhibit key enzymes in the post-squalene pathway, namely sterol C14-reductase and sterol C8-isomerase, by mimicking carbocationic high-energy intermediates . The benzyl substituent on the amine nitrogen is a critical structural feature frequently found in pharmacologically active molecules and has been shown in structure-activity relationship (SAR) studies to contribute to potent in vitro activity against clinically relevant fungal pathogens, including Aspergillus and Candida species . Beyond antifungals, the benzylamine moiety is a versatile building block in organic synthesis and is widely used as a masked ammonia equivalent in the industrial production of various pharmaceuticals . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-benzyl-4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-4-15(5-3-1)14-19-16-6-11-20-17(16)7-9-18(10-8-17)21-12-13-22-18/h1-5,16,19H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJQPCBAZQEMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1NCC3=CC=CC=C3)CCC4(CC2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a precursor containing the dispiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of Dioxolane Rings

The 1,4-dioxolane rings in this compound undergo hydrolysis under acidic conditions. In a representative procedure :

  • Reagents : 2M HCl (2.5 equiv) in water

  • Conditions : Room temperature (20°C), 22 hours

  • Yield : 95.6% of a light brown liquid (presumed diol or diketone derivative)

ParameterValue
Temperature20°C
Reaction Time22 hours
HCl Equivalents2.5 eq
WorkupNeutralization (NaOH), extraction (DCM), drying (MgSO₄)

This reaction demonstrates the lability of the dioxolane rings under acidic conditions, likely proceeding via protonation of oxygen atoms followed by nucleophilic attack by water.

Salt Formation with Hydroiodic Acid

The amine group reacts with hydroiodic acid (HI) to form a hydroiodide salt :

  • Product : 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.48.25]tetradecane hydroiodide

  • Purity : ≥97%

  • Molecular Formula : C₁₈H₂₆INO₂

  • Molecular Weight : 415.315 g/mol

This salt formation enhances the compound’s stability and solubility, making it suitable for storage at room temperature .

Functional Group Compatibility in Reductive Environments

While direct reduction studies on this compound are not explicitly documented, analogous spirocyclic amines and benzyl-protected amines exhibit predictable behavior:

  • Hydrogenolysis : Benzyl groups are typically cleaved under H₂/Pd-C or H₂/Rh-C conditions .

  • Borane Reductions : NaBH₄ has been used for imine reductions in related systems , suggesting potential applicability to derivatives of this compound.

For example, Tf₂O/NaBH₄ systems reduce secondary amides to amines , hinting at possible reductive pathways for modified versions of this spiroamine.

Oxidative Stability

The dioxolane rings and benzylamine group show resilience to mild oxidants but may degrade under strong conditions (e.g., KMnO₄, CrO₃) . No direct oxidative reactions are reported for this compound, but its structural analogs suggest:

  • Dioxolane Stability : Resistant to MnO₂/CH₂Cl₂ .

  • Benzyl Group Oxidation : Likely requires harsh conditions (e.g., O₃, RuO₄) .

Thermal and Storage Stability

  • Storage : The hydroiodide salt remains stable at room temperature .

  • Decomposition : Likely occurs under prolonged heating or strong basic conditions due to dioxolane ring strain.

Scientific Research Applications

Chemistry

Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Activity : Studies have shown that it may possess properties that inhibit bacterial growth.
  • Interaction with Biomolecules : Investigated for its ability to interact with enzymes and receptors, leading to various biological effects.

Medicine

The compound is being explored for therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Mechanism of Action : Its interactions at the molecular level can lead to therapeutic effects, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in developing new materials:

  • Polymers : The compound's chemical properties make it suitable for creating advanced polymers with unique characteristics.
  • Nanomaterials : Its versatility allows incorporation into nanomaterials for various applications.

Case Studies

  • Antimicrobial Studies : A study conducted on the compound's efficacy against various bacterial strains demonstrated significant inhibitory effects, suggesting potential as an antimicrobial agent.
  • Cancer Research : Preliminary in vitro studies indicated that this compound could reduce the viability of certain cancer cell lines by inducing apoptosis.
  • Polymer Development : Researchers have successfully incorporated this compound into polymer matrices to enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol: A similar compound with a different functional group.

    1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-12-ylamine: Another related compound with a similar dispiro structure.

Uniqueness

Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine is unique due to its specific benzyl group and amine functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: N-benzyl-4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-amine
Molecular Formula: C18H25NO3
CAS Number: 2177257-84-8
Molecular Weight: 303.4 g/mol

The compound features a unique dispiro structure that contributes to its distinct chemical properties and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of benzylamine with a precursor containing the dispiro structure under controlled conditions to ensure high yield and purity .

The biological activity of this compound is attributed to its interactions with various molecular targets in biological systems:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Binding: It can interact with receptors on cell surfaces, influencing cellular signaling pathways.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Activity

Recent studies have explored the antimicrobial effects of related compounds within the same structural class. For instance, derivatives exhibiting similar dispiro structures have shown significant activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that this compound may possess comparable antimicrobial properties .

Anticancer Activity

In vitro studies have indicated that compounds with similar structural motifs can exhibit potent anticancer effects. For example, certain derivatives showed complete tumor growth suppression in ovarian cancer xenografts in animal models . This highlights the potential for this compound to be further investigated as a therapeutic agent in oncology.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial TestingDerivatives showed activity against Pseudomonas aeruginosa and Staphylococcus aureus
Anticancer EfficacyComplete tumor suppression in ovarian cancer models
Enzyme InteractionPotential inhibition of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine?

  • Methodological Answer : The synthesis of spirocyclic amines often involves coupling benzylamine derivatives with spirocyclic ketones (e.g., 1,4,9-trioxa-dispiro[4.2.4.2]tetradecan-12-one) via reductive amination. For example, refluxing the ketone with benzylamine in ethanol under acidic conditions (e.g., glacial acetic acid) followed by catalytic hydrogenation or NaBH4 reduction can yield the target compound. Similar protocols are used for structurally related benzyl-amine derivatives . Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm the spirocyclic framework and amine linkage .

Q. How can the spirocyclic core structure be verified spectroscopically?

  • Methodological Answer : The 1,4,9-trioxa-dispiro[4.2.4.2]tetradecane system (C11_{11}H16_{16}O4_4) generates distinct NMR signals:

  • 1H^1H-NMR: Protons on the spiro carbons exhibit splitting patterns due to restricted rotation (e.g., multiplets at δ 3.5–4.5 ppm for oxygenated methylene groups).
  • 13C^{13}C-NMR: The spiro carbons (quaternary centers) appear as singlets in the range of 90–110 ppm, while ether oxygens deshield adjacent carbons .

Q. What are common challenges in purifying this compound?

  • Methodological Answer : Due to the compound’s polarity (from the trioxa-dispiro system) and potential hydrogen-bonding interactions, column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is recommended. High-performance liquid chromatography (HPLC) with a C18 column can resolve impurities from structurally similar byproducts .

Advanced Research Questions

Q. How does the spirocyclic framework influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The rigid spiro structure imposes steric hindrance, limiting access to the amine’s lone pair. Computational modeling (e.g., DFT studies) can predict regioselectivity in reactions such as alkylation or acylation. Experimentally, kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) reveal slower reaction rates compared to non-spiro benzylamines, supporting steric control .

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) with transition metals (Pd, Cu) can induce enantioselectivity during the reductive amination step. For example, Pd-catalyzed coupling of prochiral spirocyclic ketones with benzylamine derivatives has achieved >90% ee in related systems . Chiral HPLC or circular dichroism (CD) spectroscopy is required to confirm enantiopurity .

Q. How can fluoromethylation be applied to functionalize the spirocyclic amine?

  • Methodological Answer : Fluoromethyl radicals generated via halogen atom transfer (XAT) using tris(trimethylsilyl)silane [(Me3_3Si)3_3Si–H] under visible light irradiation can add to electron-deficient intermediates derived from the amine. This method, adapted from fluoromethylation of iminium ions, requires careful optimization of radical initiators and quenching agents to avoid side reactions .

Q. What computational tools predict the compound’s biological activity based on structural analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling using analogs like benzothiazole derivatives (e.g., 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) can identify potential targets. The spirocyclic system’s conformational rigidity may enhance binding to enzymes with deep hydrophobic pockets (e.g., kinases or GPCRs) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability?

  • Methodological Answer : Yield variations (e.g., 40–75%) in literature may arise from differences in reducing agents (NaBH4_4 vs. H2_2/Pd-C) or solvent purity. Systematic screening of reaction parameters (temperature, catalyst loading) using design of experiments (DoE) can optimize reproducibility. For example, anhydrous ethanol reduces side-product formation compared to aqueous solvents .

Methodological Best Practices

  • Stereochemical Analysis : Use X-ray crystallography to resolve ambiguities in spirocyclic configurations .
  • Stability Testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to identify hydrolytic or oxidative pathways .

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